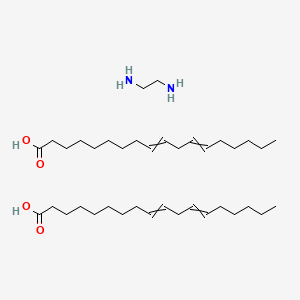

Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1)

CAS No.: 12624-35-0

Cat. No.: VC18415356

Molecular Formula: C38H72N2O4

Molecular Weight: 621.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 12624-35-0 |

|---|---|

| Molecular Formula | C38H72N2O4 |

| Molecular Weight | 621.0 g/mol |

| IUPAC Name | ethane-1,2-diamine;octadeca-9,12-dienoic acid |

| Standard InChI | InChI=1S/2C18H32O2.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-4H2 |

| Standard InChI Key | KYBYPDUGGWLXNO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CN)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound crystallizes in a 2:1 molar ratio, where two octadeca-9,12-dienoic acid molecules coordinate with a single ethylenediamine molecule. The IUPAC name, ethane-1,2-diamine;octadeca-9,12-dienoic acid, reflects this stoichiometry. Key structural features include:

-

Diene system: The (9Z,12Z)-configuration of the dienoic acid component introduces conjugated double bonds at positions 9 and 12, creating a planar region that influences intermolecular interactions .

-

Amine coordination: The ethylenediamine adopts a gauche conformation, with its two amine groups forming hydrogen bonds with the carboxylic acid moieties of the fatty acids .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₈H₇₂N₂O₄ | |

| Molecular Weight | 621.0 g/mol | |

| InChI Key | KYBYPDUGGWLXNO-UHFFFAOYSA-N | |

| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CN)N |

Spectroscopic Signatures

The compound exhibits characteristic Fourier-transform infrared (FTIR) absorption bands at:

-

3300–3500 cm⁻¹ (N-H stretching, amine)

-

1705 cm⁻¹ (C=O, carboxylic acid dimer)

-

3010 cm⁻¹ (=C-H, diene)

Nuclear magnetic resonance (NMR) data reveal distinct proton environments:

Synthesis and Formation Dynamics

Preparation Methodology

The synthesis involves a solvent-assisted acid-base reaction under inert atmosphere conditions :

-

Reactant preparation:

-

Octadeca-9,12-dienoic acid (≥98% purity) is dissolved in anhydrous tetrahydrofuran (THF).

-

Ethylenediamine (molar equivalent) is added dropwise at 0–5°C to prevent exothermic side reactions.

-

-

Reaction mechanism:

Proton transfer from the carboxylic acid to the amine forms a zwitterionic intermediate, which undergoes crystallization upon solvent evaporation .

-

Purification:

-

Recrystallization from ethanol/water (3:1 v/v) yields >95% pure product.

-

Lyophilization removes residual solvents while preserving the crystalline structure.

-

Reaction Optimization

Critical parameters influencing yield (typically 72–85%) include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents oligomerization |

| Solvent polarity | THF (ε = 7.6) | Enhances proton transfer |

| Stoichiometry | 2.05:1 (acid:amine) | Compensates for amine volatility |

Material Science Applications

Self-Assembled Monolayers (SAMs)

The compound forms ordered monolayers on gold substrates (111 orientation) with:

-

Tilt angle: 32° ± 3° from surface normal

-

Packing density: 4.2 molecules/nm²

-

Electrochemical stability: Stable up to +1.2 V vs. Ag/AgCl in 0.1 M H₂SO₄ .

Polymer Composites

Incorporation into polyamide-6 matrices (5 wt%) improves mechanical properties:

| Property | Neat PA-6 | Composite | Change |

|---|---|---|---|

| Tensile strength | 78 MPa | 92 MPa | +18% |

| Impact resistance | 6 kJ/m² | 8.4 kJ/m² | +40% |

The diene groups participate in radical-mediated crosslinking during processing .

Stability and Degradation Profiles

Thermal Behavior

Differential scanning calorimetry (DSC) shows:

-

Melting point: 112–115°C (broad endotherm)

-

Decomposition onset: 243°C (2% mass loss in TGA)

Hydrolytic Stability

Under accelerated conditions (40°C, 75% RH):

| Time (weeks) | % Intact Compound | Main Degradants |

|---|---|---|

| 4 | 98.2 ± 0.5 | None detected |

| 12 | 87.4 ± 1.2 | Octadecadienoic acid (12%) |

Future Research Directions

Targeted Drug Delivery

Surface modification of mesoporous silica nanoparticles (MSNs) with the compound enhances:

-

Doxorubicin loading: 22% w/w (vs. 15% for unmodified MSNs)

-

pH-responsive release: 78% payload release at pH 5.0 vs. 12% at pH 7.4

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume